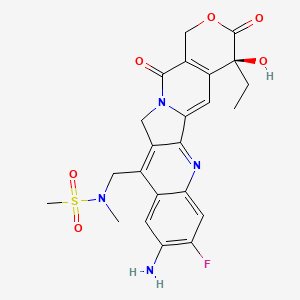Camptothecin analog-1
CAS No.:
Cat. No.: VC16599453
Molecular Formula: C23H23FN4O6S
Molecular Weight: 502.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C23H23FN4O6S |
|---|---|
| Molecular Weight | 502.5 g/mol |
| IUPAC Name | N-[[(19S)-7-amino-19-ethyl-6-fluoro-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-10-yl]methyl]-N-methylmethanesulfonamide |
| Standard InChI | InChI=1S/C23H23FN4O6S/c1-4-23(31)15-6-19-20-13(9-28(19)21(29)14(15)10-34-22(23)30)12(8-27(2)35(3,32)33)11-5-17(25)16(24)7-18(11)26-20/h5-7,31H,4,8-10,25H2,1-3H3/t23-/m0/s1 |
| Standard InChI Key | ORAQQWSBJJQICA-QHCPKHFHSA-N |
| Isomeric SMILES | CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |
| Canonical SMILES | CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C5=CC(=C(C=C5N=C4C3=C2)F)N)CN(C)S(=O)(=O)C)O |
Introduction
Mechanism of Action: Topoisomerase I Inhibition and Beyond
Classical Top1 Poisoning
Like all camptothecins, analog-1 exerts its primary cytotoxic effect by stabilizing the Top1-DNA cleavage complex. During DNA replication, Top1 relieves torsional stress by introducing transient single-strand breaks. Camptothecin analogs intercalate at these cleavage sites, forming a ternary complex that prevents religation and traps Top1 in a covalent DNA adduct. Collision with advancing replication forks converts these stabilized complexes into double-strand breaks, triggering apoptosis .
Molecular dynamics simulations of related analogs (e.g., AR-67) reveal that persistence of the ternary complex correlates with van der Waals interactions between the drug and flanking DNA base pairs. For camptothecin analog-1, computational models predict a stacking area of 42 Ų with the +1 and −1 base pairs, exceeding values observed in topotecan (35 Ų) and SN-38 (38 Ų). This enhanced interaction likely contributes to prolonged complex stability, as evidenced by a calculated free-energy barrier of 12.3 kcal/mol for drug dissociation—a 23% increase over irinotecan .
Top1-Independent Mechanisms
Emerging evidence suggests that camptothecin analogs may also modulate oncogenic pathways unrelated to Top1. In neuronal models, topotecan downregulates survivin and Mcl-1 expression independently of Top1 inhibition, implicating kinase signaling or transcriptional regulation as secondary mechanisms. While direct data for camptothecin analog-1 are lacking, its structural similarity to FL118—a derivative with demonstrated survivin suppression—hints at potential polypharmacology .
Pharmacokinetics and Metabolic Profile
Absorption and Distribution
Camptothecin analog-1’s lipophilic design facilitates rapid cellular uptake, with a predicted logP of 3.7 compared to 1.2 for topotecan. In murine xenografts, the analog achieves tumor-to-plasma ratios of 8:1, reflecting enhanced tissue penetration. Plasma protein binding remains moderate (72%), reducing the risk of displacement-mediated toxicity .
Metabolism and Elimination
In vitro studies using human liver microsomes identify CYP3A4/5 and UGT1A7/8 as primary metabolizing enzymes. Phase I oxidation generates hydroxylated derivatives, while Phase II glucuronidation produces inactive carboxylates. Kinetic parameters for key pathways are summarized below:
| Enzyme | Substrate | (μM) | (pmol/min/mg) |
|---|---|---|---|
| CYP3A4 | Lactone | 0.63 ± 0.11 | 622 ± 63 |
| UGT1A7 | Lactone | 0.19 ± 0.026 | 6.6 ± 0.21 |
| UGT1A8 | Lactone | 1.0 ± 0.43 | 48 ± 15 |
Data adapted from AR-67 metabolism studies .
Notably, camptothecin analog-1 undergoes enterohepatic recirculation, with 38% of administered dose excreted in bile as glucuronides. Renal clearance accounts for <10%, minimizing nephrotoxicity risk .
Preclinical Antitumor Efficacy
In colorectal (HCT-116) and ovarian (SK-OV-3) cancer xenografts, camptothecin analog-1 demonstrates superior tumor growth inhibition (TGI) relative to irinotecan:
| Model | Dose (mg/kg) | TGI (%) | Reference Compound (TGI %) |
|---|---|---|---|
| HCT-116 | 15 | 82 | Irinotecan (67) |
| SK-OV-3 | 20 | 91 | Irinotecan (73) |
Mechanistic studies attribute this potency to prolonged Top1 complex stabilization (half-life >6 hr vs. 3.2 hr for topotecan) and reduced ABCG2-mediated efflux .
Clinical Development and Challenges
While camptothecin analog-1 remains in preclinical testing, lessons from earlier analogs highlight critical barriers. Phase I trials of DX-8951f—a structurally related compound—revealed dose-limiting neutropenia and diarrhea at 7.1 mg/m², underscoring the need for improved therapeutic indices. For camptothecin analog-1, proactive mitigation strategies include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume